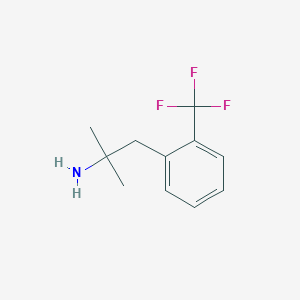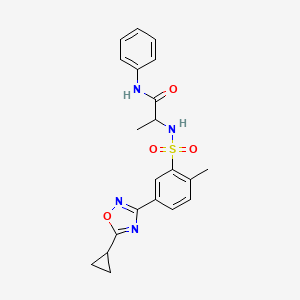
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine: is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-chloro-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the intermediate compounds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the effects of halogen substituents on biological activity.
Medicine:
Pharmaceutical Research: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (1S)-1-(4-chloro-2-fluorophenyl)ethanamine
- (1S)-1-(5-chloro-3-fluorophenyl)ethanamine
- (1S)-1-(5-chloro-2-bromophenyl)ethanamine
Comparison:
- Substituent Position: The position of the chloro and fluoro groups can significantly influence the compound’s reactivity and biological activity.
- Chemical Properties: Similar compounds may exhibit different solubility, stability, and reactivity profiles.
- Biological Activity: The presence and position of halogen substituents can affect the compound’s interaction with biological targets, leading to variations in efficacy and potency.
Properties
CAS No. |
1228557-23-0 |
|---|---|
Molecular Formula |
C8H9ClFN |
Molecular Weight |
173.61 |
IUPAC Name |
(1S)-1-(5-chloro-2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
ZZXFFISCWUZQPY-YFKPBYRVSA-N |
SMILES |
CC(C1=C(C=CC(=C1)Cl)F)N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-[3-(3,5-dimethylpiperidin-1-yl)propyl]-6-(2-furyl)-3-methyl-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B1651028.png)
![Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1651032.png)



![1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1651040.png)
![N-(3-chlorophenyl)-N-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3-methylbutanamide](/img/structure/B1651041.png)
![N-ethyl-2-(4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-3(4H)-yl)-N-phenylbutanamide](/img/structure/B1651042.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-acetamido-2-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B1651044.png)
![N-(2-chlorophenyl)-1-{[1-(2-methoxyethyl)-1H-1,2,3-benzotriazol-5-yl]sulfonyl}piperidine-2-carboxamide](/img/structure/B1651045.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-2-carboxamide](/img/structure/B1651048.png)
![1-(furan-2-carbonyl)-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1651050.png)

